

# Pefurazoate: A Technical Overview of its Chemical Properties and Fungicidal Action

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## Compound of Interest

Compound Name: **Pefurazoate**

Cat. No.: **B017192**

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This technical guide provides an in-depth analysis of **Pefurazoate**, a fungicide notable for its targeted inhibition of ergosterol biosynthesis in pathogenic fungi. This document is intended for researchers, scientists, and professionals in the field of drug development and crop protection, offering detailed information on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

## Chemical Identity and Structure

**Pefurazoate** is chemically identified as pent-4-enyl 2-[furan-2-ylmethyl(imidazole-1-carbonyl)amino]butanoate.<sup>[1]</sup> It is a racemic mixture, with the (S)-isomer demonstrating significantly higher antifungal activity.

Chemical Structure:

CAS Number: 101903-30-4<sup>[2]</sup>

## Physicochemical and Toxicological Properties

**Pefurazoate** is a pale brownish liquid with the molecular formula C<sub>18</sub>H<sub>23</sub>N<sub>3</sub>O<sub>4</sub> and a molecular weight of 345.39 g/mol .<sup>[2]</sup> A summary of its key properties is presented in the table below.

Property	Value	Reference
Molecular Formula	$C_{18}H_{23}N_3O_4$	<a href="#">[2]</a>
Molecular Weight	345.39 g/mol	<a href="#">[2]</a>
CAS Number	101903-30-4	<a href="#">[2]</a>
Appearance	Pale brownish liquid	<a href="#">[2]</a>
Log P (octanol/water)	3.00	<a href="#">[2]</a>
Water Solubility (25°C)	0.443 g/L	<a href="#">[2]</a>
Vapor Pressure (23°C)	$6.48 \times 10^{-4}$ Pa	<a href="#">[2]</a>
Oral LD <sub>50</sub> (male rat)	981 mg/kg	<a href="#">[2]</a>
Oral LD <sub>50</sub> (female rat)	1051 mg/kg	<a href="#">[2]</a>
Dermal LD <sub>50</sub> (rat)	>2000 mg/kg	<a href="#">[2]</a>
Inhalation LC <sub>50</sub> (rat)	>3450 mg/m <sup>3</sup>	<a href="#">[2]</a>

## Mechanism of Action: Inhibition of Ergosterol Biosynthesis

**Pefurazoate**'s primary mode of action is the inhibition of ergosterol biosynthesis, a vital pathway for maintaining the integrity of fungal cell membranes.[\[2\]](#) Specifically, it acts as a demethylation inhibitor (DMI), targeting the enzyme 14 $\alpha$ -demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol.[\[3\]](#) By blocking this step, **Pefurazoate** disrupts the fungal cell membrane, leading to cell death.

The enantioselectivity of **Pefurazoate** is a key aspect of its fungicidal activity. The (S)-isomer is approximately 30 times more active against Gibberella fujikuroi than the (R)-isomer.[\[1\]](#) Furthermore, at a concentration of 0.24 ppm, the (S)-isomer exhibits a four-fold greater inhibition of ergosterol biosynthesis compared to the (R)-isomer.[\[1\]](#)



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Caption: Inhibition of Ergosterol Biosynthesis by **Pefurazoate**.

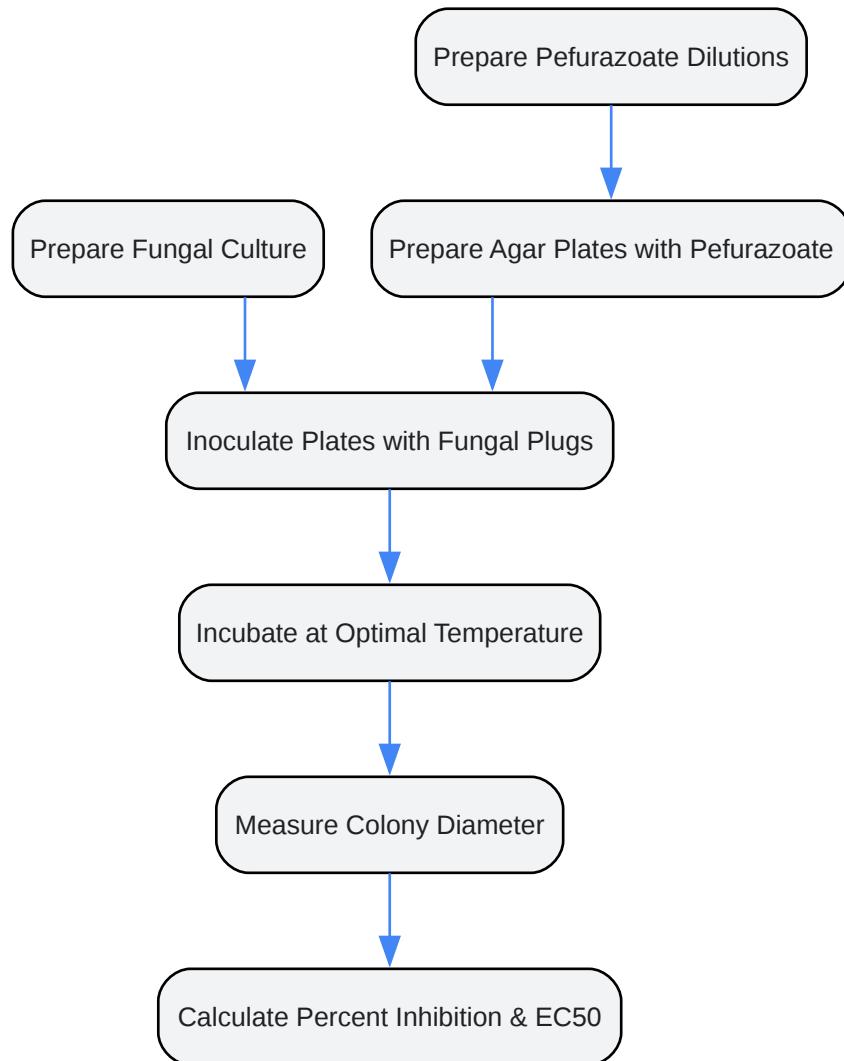
## Experimental Protocols

### Determination of Antifungal Activity (In Vitro)

A common method to assess the in vitro antifungal activity of compounds like **Pefurazoate** is the agar dilution method.

- Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize.
- Compound Dilution: Prepare a stock solution of **Pefurazoate** in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the stock solution.
- Plate Preparation: Add a specific volume of each **Pefurazoate** dilution to molten PDA to achieve the desired final concentrations. Pour the mixture into Petri dishes and allow to solidify. Control plates should be prepared with the solvent alone.
- Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.
- Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for a set period.
- Assessment: Measure the diameter of the fungal colony. The percentage of inhibition is calculated using the formula:  $(dc - dt) / dc * 100$ , where  $dc$  is the average diameter of the fungal colony on the control plate and  $dt$  is the average diameter of the fungal colony on the

treated plate. The EC<sub>50</sub> (Effective Concentration to inhibit 50% of growth) can then be determined.



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Caption: Workflow for In Vitro Antifungal Activity Assay.

## Soil Adsorption and Degradation Studies

The environmental fate of **Pefurazoate**, including its adsorption to soil particles and its degradation over time, can be assessed using batch equilibrium and incubation studies.

- Soil Collection and Preparation: Collect soil samples from relevant agricultural areas. Air-dry and sieve the soil to ensure homogeneity.

- Adsorption Isotherms:
  - Prepare a series of **Pefurazoate** solutions of known concentrations in a background electrolyte (e.g., 0.01 M CaCl<sub>2</sub>).
  - Add a known mass of soil to each solution and shake for a predetermined time to reach equilibrium (e.g., 24 hours).
  - Centrifuge the samples and analyze the supernatant for the concentration of **Pefurazoate** using a suitable analytical method like HPLC.
  - The amount of **Pefurazoate** adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations.
  - Adsorption data is often fitted to Freundlich or Langmuir isotherms to determine the adsorption coefficient (K<sub>d</sub> or K<sub>f</sub>).
- Degradation Studies:
  - Treat soil samples with a known concentration of **Pefurazoate**.
  - Incubate the treated soil under controlled temperature and moisture conditions.
  - At various time intervals, collect soil subsamples and extract **Pefurazoate** using an appropriate solvent.
  - Analyze the extracts to determine the remaining concentration of **Pefurazoate**.
  - The degradation kinetics can be modeled to determine the half-life (DT<sub>50</sub>) of **Pefurazoate** in the soil.

## Conclusion

**Pefurazoate** is a potent fungicide that operates through the specific inhibition of ergosterol biosynthesis. Its efficacy, particularly that of its (S)-isomer, makes it a subject of interest for the development of crop protection strategies. The methodologies outlined in this guide provide a framework for the continued investigation of its antifungal properties and environmental behavior.

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## References

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